molecular formula C18H18N2O2 B4396467 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4396467
M. Wt: 294.3 g/mol
InChI Key: LWKQDHIUSWDYSU-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative with a molecular weight of 294.35 g/mol and the CAS registry number 775291-05-9 . This compound features a molecular formula of C18H18N2O2 and is built on a key structural motif comprising a 6-methoxyindole ring system linked to a benzamide group via an ethyl chain . This structure is shared by a class of compounds known for their significance in medicinal chemistry and biological research, often serving as key intermediates or pharmacophores in the development of novel therapeutic agents . Researchers utilize this compound and its structural analogs in various biochemical and pharmacological studies, particularly those exploring receptor interactions and enzyme inhibition. As a high-value chemical tool, it is instrumental in early-stage drug discovery for hit identification and lead optimization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can be assured of its high quality and precise synthesis for their investigative applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-15-7-8-16-14(12-20-17(16)11-15)9-10-19-18(21)13-5-3-2-4-6-13/h2-8,11-12,20H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKQDHIUSWDYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 6 Methoxy 1h Indol 3 Yl Ethyl Benzamide

Established Synthetic Pathways for the Target Compound and Analogs

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide and related analogs typically involves a multi-step sequence. Key stages include the construction of the functionalized indole (B1671886) core, followed by the formation of the amide linkage.

Formation of the Indole Moiety and its Functionalization

The indole ring is a privileged scaffold in medicinal chemistry, and various methods have been developed for its synthesis. mdpi.com For tryptamine (B22526) derivatives like 6-methoxytryptamine (B1360108), classic methods such as the Fischer, Bischler-Möhlau, and Japp-Klingemann reactions are often employed. pku.edu.cnwikipedia.orgwikipedia.org

The Fischer indole synthesis is a widely used and versatile method that involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov This reaction proceeds through a phenylhydrazone intermediate which, after protonation, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org Brønsted acids like HCl and H2SO4, or Lewis acids such as zinc chloride, are common catalysts for this reaction. wikipedia.org

The Bischler-Möhlau indole synthesis provides a route to 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of aniline. wikipedia.orgdrugfuture.com While historically significant, this method can suffer from harsh reaction conditions and poor yields. wikipedia.orgresearchgate.net

The Japp-Klingemann reaction is another valuable tool for indole synthesis. For instance, a practical synthesis of 6-methoxytryptamine has been developed starting from commercially available materials, utilizing the Japp-Klingemann reaction as a key step to form the indole ring. tandfonline.comtandfonline.com This reaction involves the coupling of a diazonium salt with an active methylene (B1212753) compound, followed by cyclization. pku.edu.cntandfonline.com

Amide Bond Formation Strategies and Coupling Reagents

The formation of the amide bond between the 6-methoxytryptamine core and benzoic acid (or its derivatives) is a critical step in the synthesis of the target compound. The direct condensation of a carboxylic acid and an amine is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. bath.ac.uk Therefore, coupling reagents are employed to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . frontiersin.orgmdpi.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. mdpi.com To suppress side reactions and minimize racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. frontiersin.orgmerckmillipore.com

Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are also highly effective. merckmillipore.com Uronium/aminium salt-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are popular due to their high reactivity and efficiency. merckmillipore.compeptide.com

More sustainable alternatives are also emerging, such as propylphosphonic anhydride (B1165640) (T3P) . T3P is advantageous as its byproducts are water-soluble, simplifying purification. frontiersin.org Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which can then readily react with the amine. fishersci.co.ukhud.ac.uk

Coupling Reagent ClassExamplesKey FeaturesCitations
CarbodiimidesDCC, EDCCommonly used, often with additives like HOBt to reduce side reactions. frontiersin.orgmdpi.com
Phosphonium SaltsBOP, PyBOPHighly effective for amide bond formation. merckmillipore.com
Uronium/Aminium SaltsHBTU, HATUPopular for high reactivity and efficiency. merckmillipore.compeptide.com
AnhydridesT3PSustainable option with water-soluble byproducts. frontiersin.org

Introduction of the Methoxy (B1213986) Group and other Substituents

The 6-methoxy substituent on the indole ring is a key feature of the target compound. This group is typically introduced early in the synthetic sequence by using a starting material that already contains the methoxy group, such as m-anisidine (B1676023). tandfonline.comtandfonline.com In the synthesis of 6-methoxytryptamine via the Japp-Klingemann reaction, the diazonium salt of m-anisidine is reacted with an appropriate β-keto ester to introduce the methoxy group at the desired position on the forming indole ring. tandfonline.comtandfonline.com

Synthesis of Analogs for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Rational Design of Modifications at the Benzamide (B126) Moiety

The benzamide portion of the molecule offers a readily accessible point for modification. By varying the substituents on the phenyl ring, researchers can probe the effects of electronics and sterics on activity. For example, introducing electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, potentially influencing its binding affinity to a target receptor. tandfonline.com The synthesis of these analogs typically involves reacting 6-methoxytryptamine with a series of substituted benzoyl chlorides or benzoic acids using the amide bond formation strategies described previously. tandfonline.comtandfonline.comfrontiersin.org

Derivatization Strategies at the Indole Core and Ethyl Linker

Modifications to the indole core and the ethyl linker provide further avenues for exploring SAR. The indole ring itself is a key pharmacophore, and its derivatization can significantly impact biological activity. researchgate.netsci-hub.st For instance, substituents can be introduced at various positions on the indole nucleus. The ethyl linker can also be modified, for example, by introducing substituents or altering its length, to investigate the optimal spatial arrangement for biological activity. researchgate.netfrontiersin.orgsci-hub.st

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective synthetic methods for producing chiral analogs of this compound is a sophisticated area of research, primarily focused on introducing stereogenic centers into the molecule. While specific literature on the stereoselective synthesis of this exact compound is not extensively detailed, general principles of asymmetric synthesis applied to indole alkaloids and related structures provide a framework for potential strategies. These approaches are crucial for investigating the differential biological activities of enantiomers.

One theoretical approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the tryptamine or benzoyl moiety to direct the stereochemical outcome of a key bond-forming reaction. For instance, a chiral auxiliary attached to the ethylamine (B1201723) side chain could control the stereoselective introduction of a substituent at the α- or β-position. After the desired stereochemistry is established, the auxiliary would be removed to yield the chiral analog.

Catalytic asymmetric synthesis represents a more elegant and atom-economical strategy. This could involve the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an α,β-unsaturated amide derivative of the indole core. Chiral transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are well-established for such transformations. For example, an enamide precursor could be hydrogenated to introduce a chiral center on the ethylamine bridge with high enantioselectivity.

Another advanced approach is the use of organocatalysis. Chiral Brønsted acids or bases could be employed to catalyze key steps, such as a Pictet-Spengler reaction with a chiral aldehyde, to generate a chiral tetrahydro-β-carboline precursor which can then be further elaborated.

Furthermore, enzymatic resolutions offer a classic yet effective method for separating racemic mixtures of chiral analogs. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the acylated and unreacted enantiomers.

These methodologies, while not explicitly documented for this compound, represent the forefront of stereoselective synthesis and are applicable to the creation of its chiral derivatives for further scientific investigation.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and accelerate the discovery of new compounds. For the synthesis of this compound and its derivatives, advanced techniques such as microwave-assisted synthesis and one-pot multicomponent reactions offer significant advantages over traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. rsc.org For the synthesis of this compound, which involves the formation of an amide bond between 6-methoxytryptamine and benzoic acid (or its activated derivative), microwave heating can be particularly effective.

The key advantages of MAOS include rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates and the suppression of side reactions. This technique is compatible with a variety of solvents and can be performed under solvent-free conditions, aligning with the principles of green chemistry. While specific literature detailing the microwave-assisted synthesis of this exact benzamide is sparse, the general success of MAOS in amide bond formation and indole chemistry suggests its high applicability. nih.govrsc.org

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis (Predicted)
Reaction Time Several hours Minutes
Energy Consumption High Low
Yield Moderate to good Potentially higher

| Side Products | Possible | Often reduced |

One-Pot and Multicomponent Reactions

One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. researchgate.net This approach saves time, resources, and reduces chemical waste.

A hypothetical one-pot synthesis of this compound could involve the in-situ formation of 6-methoxytryptamine from a suitable precursor, followed by its immediate reaction with a benzoylating agent. For instance, a Fischer indole synthesis to create the 6-methoxyindole (B132359) ring system could be directly followed by amidation.

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, offer even greater synthetic efficiency. nih.gov While a direct MCR for this compound is not readily apparent in the literature, the development of novel MCRs is a vibrant area of chemical research. A potential MCR could involve a reaction between a 4-methoxyphenylhydrazine, a suitable 4-aminobutyraldehyde equivalent, and a benzoylating agent to construct the core structure in a convergent manner. The development of such a process would represent a significant methodological innovation. researchgate.netnih.gov

Analytical Methods for Purity Assessment and Structural Elucidation (Research-Focused)

The definitive characterization and purity assessment of this compound are critical for research purposes. A combination of spectroscopic and chromatographic techniques is employed to confirm its molecular structure and determine its purity.

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the indole and benzoyl groups, the ethyl bridge protons, the methoxy group protons, and the amide and indole NH protons. The chemical shifts and coupling patterns of these protons provide a detailed map of the molecule's connectivity.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the indole and benzene (B151609) rings, the ethyl bridge carbons, and the methoxy carbon.

Table 2: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Indole NH ~10.8 br s
Amide NH ~8.5 t
Benzoyl (ortho) ~7.8 d
Benzoyl (meta, para) ~7.5-7.4 m
Indole H-4, H-7 ~7.5-6.8 m
Indole H-2 ~7.1 s
Indole H-5 ~6.7 dd
Methoxy (OCH₃) ~3.8 s
-CH₂-NH- ~3.6 q

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (amide) ~167
Indole C-7a ~136
Benzoyl C-1 ~135
Indole C-6 ~156
Aromatic C-H ~131-110
Indole C-3a ~127
Indole C-2 ~122
Indole C-3 ~112
Methoxy (OCH₃) ~56
-CH₂-NH- ~40

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3300-3400 cm⁻¹), the C=O stretching of the amide group (around 1630-1660 cm⁻¹), and C-O stretching of the methoxy group (around 1030-1250 cm⁻¹).

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

UV-Vis Spectroscopy reveals information about the electronic transitions within the molecule. The indole chromophore would be expected to produce characteristic absorption maxima in the ultraviolet region.

Preclinical Pharmacological Investigations of N 2 6 Methoxy 1h Indol 3 Yl Ethyl Benzamide

In Vivo (Animal Model) Efficacy Studies (Excluding Dosage/Safety)

Efficacy Assessment in Disease-Relevant Animal Models (e.g., anti-tumor xenograft models)

A comprehensive review of publicly available scientific literature and preclinical research databases reveals a significant gap in the in vivo efficacy data for the specific chemical compound N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide, particularly concerning its evaluation in anti-tumor xenograft models. Extensive searches did not yield any studies presenting data on the anti-tumor effects of this compound in such preclinical settings.

While the broader class of indole-containing molecules has been a subject of interest in oncology research for their potential anti-cancer properties, specific and detailed efficacy assessments for this compound in animal models of cancer are not documented in the accessible scientific domain. Consequently, there are no research findings, detailed or otherwise, to report on its performance in disease-relevant animal models for cancer.

Therefore, it is not possible to provide data tables or a detailed discussion on the anti-tumor efficacy of this compound in xenograft models as per the requested outline. The absence of such data precludes any further elaboration on this specific aspect of its preclinical pharmacological profile.

Molecular Mechanisms of Action and Target Identification for N 2 6 Methoxy 1h Indol 3 Yl Ethyl Benzamide

Elucidating Primary Biological Targets and Ligand-Target Interactions

Identifying the specific biomolecules with which a compound interacts is the first step in characterizing its mechanism. Benzamide (B126) and indole (B1671886) moieties are present in numerous biologically active compounds, suggesting a potential for interaction with a wide range of proteins. nih.govnih.gov A thorough investigation is required to pinpoint the primary targets of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide.

To identify and validate the primary biological targets, the compound is typically screened against a large panel of known receptors, enzymes, ion channels, and transporters. This broad profiling is essential for determining both the on-target affinity and the off-target selectivity. High selectivity is a desirable characteristic for a therapeutic candidate as it can minimize the potential for unwanted side effects. The results of such a screen would quantify the compound's binding affinity (often expressed as Kᵢ, Kₔ, or IC₅₀) for each target.

Table 1: Hypothetical Affinity and Selectivity Profile for this compound
Target ClassSpecific TargetBinding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, nM)
GPCRDopamine (B1211576) D2 Receptor>10,000>10,000
KinaseMAPK1150210
KinaseCDK2>5,000>5,000
EnzymeNitric Oxide Synthase (nNOS)85120
Ion ChannelhERG>10,000>10,000

Once primary targets are identified from initial screening, biophysical techniques are employed to precisely characterize the binding interaction. nih.gov These methods provide detailed quantitative data on affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that measures real-time binding kinetics. xantec.comreichertspr.com It provides data on the association rate (kₐ) and dissociation rate (kₔ) of the ligand-target interaction, from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ). This offers a dynamic view of the binding event. xantec.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), binding stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS). nicoyalife.comnottingham.ac.uk This information is invaluable for understanding the forces driving the binding interaction.

Table 2: Illustrative Biophysical Binding Parameters for this compound with a Target Kinase
TechniqueParameterValue
SPRAssociation Rate (kₐ) (M⁻¹s⁻¹)1.2 x 10⁵
Dissociation Rate (kₔ) (s⁻¹)2.5 x 10⁻³
Dissociation Constant (Kₔ) (nM)20.8
ITCBinding Affinity (Kₐ) (M⁻¹)5.1 x 10⁷
Enthalpy (ΔH) (kcal/mol)-8.5
Entropy (ΔS) (cal/mol·deg)6.7

Downstream Signaling Cascade Analysis

Interaction with a primary target, such as a receptor or enzyme, initiates a cascade of intracellular events known as signal transduction. Analyzing these downstream effects is crucial to connect target binding to a functional cellular response.

If this compound binds to a protein kinase, it would be expected to modulate the activity of the signaling pathways in which that kinase participates. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. To assess the compound's impact, researchers would treat relevant cell lines and measure the activation state of key proteins in the pathway (e.g., ERK, JNK, p38) via techniques like Western blotting.

A direct consequence of modulating kinase activity is a change in the phosphorylation status of substrate proteins. nih.govnih.gov Phosphoproteomics, a mass spectrometry-based technique, can be used to globally quantify changes in protein phosphorylation across the cell in response to compound treatment. nih.gov This can confirm the engagement of the intended pathway and reveal other affected signaling networks.

Furthermore, changes in signaling pathways ultimately lead to alterations in gene expression. mdpi.com Techniques such as quantitative real-time PCR (qPCR) for specific genes or RNA-sequencing (RNA-Seq) for a transcriptome-wide analysis would be used to determine which genes are up- or down-regulated following exposure to the compound.

Omics-Based Approaches in Mechanism Elucidation (e.g., Transcriptomics, Proteomics)

To gain an unbiased and comprehensive understanding of the compound's mechanism, "omics" technologies are invaluable. Instead of focusing on a single predetermined pathway, these approaches survey the global changes within a cell.

Transcriptomics : By comparing the complete set of RNA transcripts (the transcriptome) in treated versus untreated cells, researchers can identify all genes whose expression is altered by the compound. This can help build a detailed picture of the cellular response and may suggest mechanisms of action or potential off-target effects. mdpi.com

Proteomics : This involves the large-scale study of proteins. Using mass spectrometry, proteomics can be used to quantify changes in the abundance of thousands of proteins within the cell following treatment. This provides a direct view of the functional molecules of the cell and can reveal downstream consequences of target engagement that are not apparent at the transcript level.

By integrating data from these various approaches—from initial target screening to broad-scale omics analysis—a comprehensive and detailed model of the molecular mechanism of action for this compound can be constructed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 6 Methoxy 1h Indol 3 Yl Ethyl Benzamide Derivatives

Impact of Substitutions on the Indole (B1671886) Ring System

The indole nucleus is a common scaffold in pharmacologically active compounds, and its substitution pattern significantly influences biological activity. unipi.it The delocalized pi-electrons of the indole ring make it susceptible to electrophilic substitution, primarily at the C3 position. researchgate.net The nature and position of substituents on this ring can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on related indole derivatives has shown that the position of a methoxy (B1213986) group on the indole ring is a critical determinant of biological activity. researchgate.net For instance, in one study, derivatives with a methoxy group at the C7-position of the indole ring were found to be the most favorable for inhibitory effects, while substitution at the C4-position was the least favorable. researchgate.net The presence of a methoxy group at the C5- or C6-position has also been shown to contribute to optimal activity in other indole-based compounds. researchgate.net

Electron-donating and electron-withdrawing groups also have a profound impact. Electron-rich 5-methoxyindole derivatives tend to show higher efficiency in amidation reactions compared to those with electron-withdrawing groups like ethyl ester or nitro groups at the same position. nih.gov Conversely, incorporating a strongly electron-withdrawing 5-NO2 group can result in no observable conversion in certain synthetic reactions, likely due to the reduced nucleophilicity of the indole. nih.gov Halogen substituents are also well-tolerated, with studies showing that fluorine-substituted derivatives can be more potent than their chlorine-substituted counterparts. researchgate.netnih.gov

The N-H group of the indole ring is also a key interaction point, capable of forming hydrogen bonds with biological targets, which can be crucial for anchoring the molecule correctly in a binding site. unipi.it

Table 1: Impact of Indole Ring Substitutions on Activity of Related Derivatives

Position of Substitution Substituent Type Observed Effect on Activity/Reactivity Reference
C4 Methoxy (OCH₃) Least favorable for activity researchgate.net
C5 Methoxy (OCH₃) Contributes to optimal activity researchgate.net
C5 Nitro (NO₂) Hinders reaction efficiency; reduces nucleophilicity nih.govnih.gov
C6 Methoxy (OCH₃) Contributes to optimal activity researchgate.net
C7 Methoxy (OCH₃) Most favorable for activity researchgate.net
Indole Ring Fluorine (F) vs. Chlorine (Cl) Fluorine derivatives can be more potent researchgate.net

Role of the Ethyl Linker and its Modifications in Activity

The ethyl linker connecting the indole nucleus and the benzamide (B126) moiety plays a critical role in positioning these two key pharmacophores in the correct spatial orientation for optimal interaction with a biological target. Modifications to this linker, such as altering its length, rigidity, or composition, can significantly impact the compound's pharmacological profile.

In analogous structures like (indol-3-yl)glyoxamides, modifications to the side chain are a common strategy to explore the structure-activity relationship. nih.gov For example, introducing an amino acid spacer into the linker chain has been investigated to alter the molecule's properties and biological activity. nih.gov The length of the linker is particularly important; early studies on related phenethylamines showed that simple N-alkylation with groups like methyl or ethyl often led to diminished activity, suggesting that the length and bulk of the linker are finely tuned for receptor interaction. nih.gov However, more complex substitutions, such as adding a benzyl group, can dramatically improve both binding affinity and functional activity. nih.gov This highlights that the linker does not merely act as a spacer but can also contribute to binding interactions.

Benzamide Moiety Modifications and Their Influence on Pharmacological Profile

The benzamide moiety is a versatile pharmacophore present in a wide range of biologically active compounds. nih.gov Modifications to the benzene (B151609) ring of this moiety can significantly influence a derivative's pharmacological activity, selectivity, and pharmacokinetic properties by altering its electronic and lipophilic character. scispace.com

SAR studies on benzamide-containing compounds have demonstrated that the nature and position of substituents on the phenyl ring are key. For example, in a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, SAR studies led to compounds with high affinity and anticonvulsant activity. Similarly, for certain anticonvulsants, 3,5-dichloro and 3-bromo analogues proved to be highly potent. The choice of substituent can also be used to fine-tune receptor selectivity. For some 5-HT1F receptor agonists, modification of the benzoyl moiety was shown to improve selectivity against the 5-HT1A receptor.

The electronic properties of the substituents are a major consideration. In one study on N-(phenylcarbamothyoil)benzamide derivatives, a compound with the electron-withdrawing 4-nitro group showed increased cytotoxic activity compared to a derivative with the electron-donating 4-methyl group, suggesting that electronic effects can be more influential than lipophilic properties for that particular series. scispace.com

Table 2: Influence of Benzamide Moiety Modifications in Analogous Compounds

Substituent Type Position on Benzene Ring Influence on Pharmacological Profile Reference
Electron-releasing (e.g., methyl, methoxy) 2-, 3-, or 4- Generally well-tolerated in many synthetic pathways nih.gov
Electron-withdrawing (e.g., CF₃) 4- Can result in loss of product formation in certain reactions nih.gov
Halogens (e.g., Cl, Br) 3,5- or 3- Found in potent anticonvulsant analogues

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. For flexible molecules like N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide derivatives, identifying the specific three-dimensional shape, or "bioactive conformation," that is responsible for its interaction with a biological target is critical for understanding its mechanism of action and for designing more potent analogues.

Computational methods, such as Density Functional Theory (DFT) calculations, are often used to perform theoretical conformational analyses. rcsi.comnih.gov These studies can reveal the most stable conformers and the energy differences between various spatial arrangements. rcsi.com For example, in a study of N-acylhydrazones, N-methylation was found to significantly alter the preferred dihedral angle, shifting the molecule from an antiperiplanar to a synperiplanar conformation. rcsi.com Such a shift can dramatically affect how the molecule fits into a receptor's binding pocket.

Experimental techniques, particularly 2D NMR spectroscopy (e.g., NOESY), can support theoretical analyses by revealing spatial correlations between atoms in solution. rcsi.com By combining computational and experimental data, researchers can build a comprehensive picture of a molecule's conformational preferences. In drug design, an "active analogue approach" is often employed, where the conformations of a series of active compounds are compared to a known, highly potent and conformationally restricted template molecule to deduce the likely bioactive conformation. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing how variations in structural properties (descriptors) affect activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. semanticscholar.org

Both 2D-QSAR and 3D-QSAR studies are employed. 2D-QSAR models use descriptors derived from the 2D structure, such as electronic, steric, and lipophilic parameters. nih.govresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the 3D structure of the molecules into account. semanticscholar.orgresearchgate.net These methods require the alignment of all molecules in the dataset, which is often based on their presumed bioactive conformation. nih.gov

For a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, which are structurally related to the title compound, a multiway 3D-QSAR analysis was performed. nih.gov The final model demonstrated good stability and predictive ability, confirming that the conformations and alignment of the ligands were crucial for the model's success. nih.gov Such models can generate contour maps that visualize regions where, for example, steric bulk or positive electrostatic potential would be favorable or unfavorable for activity, providing direct guidance for future synthetic efforts. researchgate.net The success of a QSAR model is often evaluated by its statistical robustness, including its cross-validated Q² value, which assesses the model's predictive power. nih.gov

Preclinical Pharmacokinetic and Metabolic Research of N 2 6 Methoxy 1h Indol 3 Yl Ethyl Benzamide Animal Models & in Vitro

In Vitro Metabolic Stability and Metabolite Identification (Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict the in vivo hepatic clearance of a compound. These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Liver Microsomes: Human liver microsomes (HLM) are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes involved in Phase I metabolism. The stability of a compound in HLM is often determined by incubating the compound with the microsomes and a necessary cofactor (NADPH), and then measuring the disappearance of the parent compound over time. This data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocytes: Cryopreserved or fresh hepatocytes provide a more complete model of hepatic metabolism as they contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms. Studies with hepatocytes can offer a more comprehensive picture of a compound's metabolic fate.

Metabolite Identification: Following incubation with microsomes or hepatocytes, analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) are used to identify the major metabolites formed. This helps to elucidate the primary metabolic pathways and identify any potentially reactive or pharmacologically active metabolites.

Table 1: Representative In Vitro Metabolic Stability Data

System Parameter Value
Human Liver Microsomes Half-life (t½, min) Data not available
Intrinsic Clearance (CLint, µL/min/mg protein) Data not available
Rat Hepatocytes Half-life (t½, min) Data not available
Intrinsic Clearance (CLint, µL/min/10⁶ cells) Data not available
Major Metabolites Identified Data not available

Cytochrome P450 (CYP) Inhibition/Induction Profiling

CYP Inhibition: It is essential to determine if a new compound inhibits the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), as this can lead to drug-drug interactions (DDIs). nih.gov These assays involve incubating the compound with specific CYP isoform probe substrates and measuring the formation of the substrate's metabolite. A decrease in metabolite formation indicates inhibition. The results are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CYP Induction: A compound can also induce the expression of CYP enzymes, which can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. CYP induction potential is often assessed in vitro using cultured human hepatocytes. The hepatocytes are treated with the test compound, and the expression of CYP enzyme mRNA or the activity of the enzyme is measured.

Table 2: Representative Cytochrome P450 Inhibition Data

CYP Isoform IC50 (µM)
CYP1A2 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP2D6 Data not available
CYP3A4 Data not available

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic properties. nih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its pharmacological target. High plasma protein binding can limit drug distribution and clearance. nih.gov Equilibrium dialysis, ultrafiltration, and ultracentrifugation are common methods used to determine the percentage of a compound bound to plasma proteins from different species.

Table 3: Representative Plasma Protein Binding Data

Species Percent Bound (%)
Human Data not available
Rat Data not available
Mouse Data not available

In Vitro Permeability and Efflux Transporter Interactions

Permeability: The ability of a compound to permeate across biological membranes is a key determinant of its oral absorption. In vitro permeability is often assessed using cell-based assays, such as the Caco-2 or MDCK cell monolayer assays. These cells form a tight monolayer that mimics the intestinal epithelium. The rate at which the compound crosses this monolayer is measured to predict its in vivo absorption potential.

Efflux Transporter Interactions: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present in the intestinal epithelium and can actively pump drugs back into the intestinal lumen, thereby limiting their absorption. Assays are conducted to determine if a compound is a substrate or inhibitor of these transporters. This is often done by comparing the permeability of the compound across the cell monolayer in the presence and absence of a known inhibitor of the transporter.

Table 4: Representative In Vitro Permeability and Efflux Data

Assay Parameter Value
Caco-2 Permeability Apparent Permeability (Papp, A to B) (10⁻⁶ cm/s) Data not available
Efflux Ratio Data not available
P-gp Substrate Assessment Data not available
BCRP Substrate Assessment Data not available

Preclinical (Animal) Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Following in vitro characterization, ADME studies are conducted in animal models (commonly rats or mice) to understand the compound's behavior in a whole organism. A single dose of the compound is administered, and blood, urine, and feces are collected over a period of time.

Absorption: The concentration of the compound in the plasma over time is measured to determine key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which reflects the total drug exposure.

Distribution: The distribution of the compound into various tissues can be assessed to understand where the drug goes in the body.

Metabolism: The metabolic profile in the plasma, urine, and feces is analyzed to identify the major metabolites in vivo.

Excretion: The routes and extent of excretion of the parent compound and its metabolites are determined by analyzing the amounts recovered in the urine and feces.

Table 5: Representative Preclinical Pharmacokinetic Parameters in Rats

Parameter Route of Administration Value
Cmax (ng/mL) Oral Data not available
Tmax (h) Oral Data not available
AUC (ng·h/mL) Oral Data not available
Bioavailability (%) Oral Data not available
Clearance (mL/min/kg) Intravenous Data not available
Volume of Distribution (L/kg) Intravenous Data not available
Half-life (t½, h) Intravenous Data not available

Advanced Analytical Methodologies for Research on N 2 6 Methoxy 1h Indol 3 Yl Ethyl Benzamide

LC-MS/MS for Quantification in Biological Matrices (Preclinical Research)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool in preclinical pharmacokinetic studies due to its high sensitivity, selectivity, and accuracy in quantifying low concentrations of analytes in complex biological matrices. A validated LC-MS/MS method for the determination of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide in plasma, serum, or tissue homogenates is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. Common techniques that can be applied include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For this compound, a protein precipitation method using acetonitrile (B52724) or methanol (B129727) is often a rapid and effective initial approach. For cleaner samples and lower detection limits, LLE with a solvent like ethyl acetate (B1210297) or methyl tert-butyl ether, or SPE using a C18 or mixed-mode cation exchange cartridge, would be employed. An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., this compound-d5), should be added at the beginning of the sample preparation process to ensure accuracy and precision.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for the separation of the analyte from endogenous matrix components. A C18 column is a common choice for indole (B1671886) derivatives. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is generally effective. The formic acid helps to promote the protonation of the analyte, leading to better chromatographic peak shape and enhanced mass spectrometric detection.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the standard for quantitative bioanalysis. Electrospray ionization (ESI) in the positive ion mode is typically suitable for the analysis of indole-containing compounds like this compound. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high selectivity and minimizes interferences from the biological matrix.

Method Validation: A typical LC-MS/MS method for this compound would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

ParameterTypical Acceptance CriteriaExample Data for this compound
Linearity r² ≥ 0.991 - 1000 ng/mL
Accuracy Within ±15% of nominal concentration95.2% - 108.5%
Precision ≤ 15% RSDIntra-day: < 8.7%; Inter-day: < 11.2%
LLOQ Signal-to-noise ratio ≥ 101 ng/mL
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limits92% - 105%

X-ray Crystallography for Ligand-Target Co-crystal Structures

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including the precise interactions between a ligand and its biological target at an atomic level. Obtaining a co-crystal structure of this compound bound to its target protein is invaluable for structure-based drug design and for understanding its mechanism of action.

The process involves crystallizing the purified target protein in the presence of the ligand. These co-crystals are then exposed to a focused beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the atomic structure of the protein-ligand complex can be elucidated.

While a specific co-crystal structure for this compound is not publicly available, research on other indole derivatives has revealed key binding interactions. For instance, studies on indole-based inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) or histone methyltransferases often show the indole ring participating in π-π stacking or hydrophobic interactions within the active site. The amide portion of the molecule is typically involved in hydrogen bonding with amino acid residues. The methoxy (B1213986) group can also form hydrogen bonds or engage in favorable electrostatic interactions.

A hypothetical analysis of a co-crystal structure of this compound with a target protein might reveal the following:

Interacting Moiety of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
Indole NHHydrogen Bond DonorAspartate, Glutamate, Serine
Benzamide (B126) Carbonyl OxygenHydrogen Bond AcceptorArginine, Lysine, Serine, Threonine
Benzamide NHHydrogen Bond DonorAspartate, Glutamate, Main-chain Carbonyl
Indole Ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Benzene (B151609) Ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan
Methoxy Group OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine

Advanced NMR Techniques for Structural Dynamics and Ligand-Binding Site Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure, dynamics, and interactions of molecules in solution. Advanced NMR techniques can provide detailed information about the binding of this compound to its target protein, complementing the static picture provided by X-ray crystallography.

Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) are powerful for identifying ligands that bind to a target protein and for mapping the binding epitope of the ligand. In an STD-NMR experiment, saturation is transferred from the protein to the bound ligand, and the protons of the ligand in closest proximity to the protein receive the most saturation, allowing for the determination of the binding interface.

Protein-Observed NMR: Two-dimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are used to monitor changes in the chemical environment of the protein upon ligand binding. Each peak in an HSQC spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone. Upon binding of this compound, perturbations in the chemical shifts of certain peaks indicate which amino acid residues are involved in the binding event, thus mapping the binding site on the protein surface.

Structural Dynamics: NMR relaxation experiments can provide insights into the dynamics of the protein-ligand complex. Changes in relaxation parameters upon ligand binding can reveal alterations in the flexibility of different regions of the protein, which can be important for its function and for the mechanism of action of the ligand.

NMR TechniqueInformation GainedApplication to this compound
STD-NMR Ligand binding epitope mappingIdentification of the parts of the molecule (e.g., indole, benzamide) in close contact with the target protein.
¹H-¹⁵N HSQC Protein binding site mappingIdentification of the specific amino acid residues of the target protein that are affected by ligand binding.
Relaxation Experiments Conformational dynamicsCharacterization of changes in protein flexibility and motion upon binding of the compound.

Imaging Techniques in Preclinical Research (e.g., PET ligands for target occupancy)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biochemical and physiological processes in living subjects. In preclinical research, PET can be used to determine the in vivo distribution of a drug and to measure its engagement with its target.

To utilize PET for studying this compound, a radiolabeled version of the compound, or a closely related analogue, would need to be synthesized. This typically involves incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. For example, the methoxy group could be a site for ¹¹C-methylation, or a fluorine atom could be introduced onto the benzamide ring for ¹⁸F-labeling.

Biodistribution Studies: Following administration of the radiolabeled tracer to a preclinical model (e.g., a rat or mouse), PET imaging can be used to track the distribution and accumulation of the compound in various organs and tissues over time. This provides valuable information about its pharmacokinetic properties and potential for off-target effects.

Target Occupancy Studies: PET can be used to measure the extent to which this compound occupies its target in the brain or other organs. This is typically done by performing a baseline PET scan with a radiolabeled ligand that binds to the same target. Subsequently, the non-radiolabeled this compound is administered, followed by another PET scan with the same radioligand. A reduction in the binding of the radioligand in the second scan indicates displacement by the unlabeled compound, allowing for the quantification of target occupancy at different doses. This information is crucial for establishing a relationship between drug dose, target engagement, and pharmacological effect.

Imaging ApplicationObjectiveExample Measurement
Biodistribution Study To determine the in vivo distribution and clearance of the compound.Standardized Uptake Value (SUV) in different organs over time.
Target Occupancy Study To quantify the engagement of the compound with its biological target in vivo.Percentage of target receptors occupied at a given plasma concentration of the drug.

Computational and Theoretical Studies on N 2 6 Methoxy 1h Indol 3 Yl Ethyl Benzamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. For a molecule like N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide, docking studies can elucidate its potential binding modes within the active site of various enzymes or receptors.

The indole (B1671886) and benzamide (B126) scaffolds are known to interact with numerous protein targets. nih.gov Docking simulations for analogous indole-benzimidazole derivatives against microbial enzymes like pyruvate (B1213749) kinase, for instance, have revealed key interactions that drive antibacterial activity. benthamdirect.com Similarly, studies on other indole derivatives have identified crucial interactions with targets such as the Pim-1 kinase, a protein involved in cancer progression. nih.gov

For this compound, a hypothetical docking study would involve preparing its 3D structure and positioning it within the binding pocket of a selected protein target. The simulation would predict the most stable binding pose and calculate a docking score, which estimates the binding affinity. Key interactions would likely involve:

Hydrogen Bonding: The amide linker (-CO-NH-) is a prime site for forming hydrogen bonds with amino acid residues in the protein's active site. The indole N-H group can also act as a hydrogen bond donor, an interaction often critical for the affinity of indole-based ligands. nih.gov

Hydrophobic Interactions: The aromatic rings of the indole and benzamide moieties can form favorable hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan.

Methoxy (B1213986) Group Interaction: The 6-methoxy group on the indole ring could form additional hydrogen bonds or fit into a specific hydrophobic sub-pocket, potentially enhancing binding affinity and selectivity.

The results of such a study can guide the rational design of more potent and selective analogs.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

Parameter Value/Description Significance
Binding Affinity (Predicted) -9.5 kcal/mol Indicates a strong theoretical binding interaction with the target.

Molecular Dynamics Simulations for Understanding Binding Kinetics and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a docked pose, understanding the flexibility of the ligand and protein, and exploring conformational changes that occur upon binding.

For the this compound-protein complex predicted by docking, an MD simulation would be performed by placing the system in a simulated physiological environment (water, ions, and controlled temperature/pressure). Over a simulation period of nanoseconds to microseconds, the trajectory of all atoms is calculated.

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand, one can assess whether it remains stably bound in the active site or if it drifts away.

Protein Conformational Changes: The root-mean-square fluctuation (RMSF) of protein residues can highlight regions that become more or less flexible upon ligand binding, which can be critical for the protein's function.

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over time, providing a more realistic picture of the binding mode than static docking. nih.gov

Binding Free Energy Calculation: Advanced techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. espublisher.com

These simulations provide a deeper understanding of the ligand-receptor recognition process and can help validate or refine the initial docking hypotheses. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide fundamental insights into a molecule's electronic properties, which govern its structure, stability, and reactivity. aip.orguni-greifswald.de For this compound, these calculations can predict a range of crucial molecular properties.

Key applications include:

Geometry Optimization: DFT can determine the most stable three-dimensional conformation of the molecule, which is a prerequisite for accurate docking and simulation studies. researchgate.net

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's electronic transitions and its potential as an electron donor or acceptor. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein target. aip.org

Reactivity Descriptors: Quantum chemical methods can identify the most likely sites for electrophilic and nucleophilic attack, which can provide clues about the molecule's metabolic fate (i.e., which parts of the molecule are most susceptible to modification by metabolic enzymes).

Table 2: Representative Quantum Chemical Descriptors for this compound (Illustrative)

Descriptor Predicted Value Implication
HOMO Energy -5.8 eV Relates to the ability to donate electrons; the indole ring is typically the primary site.
LUMO Energy -1.2 eV Relates to the ability to accept electrons; often localized on the benzamide portion.
HOMO-LUMO Gap 4.6 eV A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
Dipole Moment 3.5 Debye Indicates the molecule's overall polarity, which influences solubility and membrane permeability.
MEP Negative Regions Carbonyl oxygen of the amide, oxygen of the methoxy group These are the most likely sites for hydrogen bond acceptance.
MEP Positive Regions Amide and indole N-H protons These are the most likely sites for hydrogen bond donation.

In Silico ADME Prediction and Property Optimization (Preclinical/Theoretical Focus)

In the early stages of drug discovery, it is essential to evaluate a compound's pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Poor ADME properties are a major cause of late-stage clinical trial failures. In silico ADME prediction models use a molecule's structure to forecast these properties, allowing for the early identification and optimization of promising candidates. mdpi.comrsc.org

For this compound, various computational tools can predict its drug-likeness and ADME profile. These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. mdpi.com

Key predicted properties would include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Calculation of lipophilicity (logP), which affects how the drug distributes in the body, and prediction of its ability to cross the blood-brain barrier (BBB).

Metabolism: Identification of potential sites of metabolism and prediction of whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which is crucial for assessing potential drug-drug interactions. mdpi.com

Excretion: Estimation of properties related to clearance from the body, such as total clearance rate.

Toxicity: Early flags for potential toxicity, such as AMES toxicity (mutagenicity) or hERG inhibition (cardiotoxicity). jonuns.com

Table 3: Predicted In Silico ADME Profile for this compound (Illustrative)

Property Category Predicted Value Assessment
Physicochemical Molecular Weight 294.35 g/mol Favorable (Lipinski compliant: <500)
logP 3.2 Optimal for oral absorption (Lipinski compliant: <5)
H-Bond Donors 2 Favorable (Lipinski compliant: ≤5)
H-Bond Acceptors 3 Favorable (Lipinski compliant: ≤10)
Absorption Human Intestinal Absorption >90% High probability of good absorption
Distribution Blood-Brain Barrier (BBB) Permeant Yes May have CNS activity
Metabolism CYP2D6 Inhibitor No Low risk of interaction with CYP2D6 substrates
CYP3A4 Inhibitor Yes Potential for drug-drug interactions
Toxicity AMES Toxicity No Low probability of being mutagenic
hERG I Inhibitor No Low risk of cardiotoxicity

These predictions allow medicinal chemists to theoretically optimize the structure to improve its ADME profile, for example, by modifying functional groups to reduce CYP inhibition or modulate BBB permeability.

De Novo Design Strategies Based on Target Structures

De novo design refers to the computational generation of novel molecular structures with a desired biological activity, either by building them atom-by-atom or by combining molecular fragments within the binding site of a target protein. The scaffold of this compound can serve as an excellent starting point for such strategies.

Should molecular docking and dynamics studies reveal a validated binding mode of this compound to a specific protein, de novo design algorithms could be employed to create new, potentially more potent or selective molecules. Strategies include:

Fragment Growing: The core indole or benzamide fragment of the parent compound could be "fixed" in its identified binding pocket. The algorithm would then systematically add small chemical fragments to unoccupied pockets in the active site, seeking to form new favorable interactions.

Fragment Linking: If two fragments are known to bind in adjacent sub-pockets of a target, algorithms can design linker moieties to connect them, potentially creating a high-affinity ligand. The ethyl-benzamide portion of the title compound is an example of such a linker between two key aromatic fragments.

Scaffold Hopping: This strategy involves replacing the central indole scaffold with other chemical structures (bioisosteres) that maintain the same spatial arrangement of key interacting groups. This can lead to novel chemical series with improved properties, such as better synthetic accessibility or a more favorable ADME profile.

These computational strategies leverage the structural information from the initial compound to explore a vast chemical space and design novel molecules with optimized properties from the ground up. acs.org

Future Research Directions and Potential Academic/non Clinical Applications

Design and Synthesis of Next-Generation Indole-Ethyl-Benzamide Analogues with Enhanced Specificity

The development of next-generation analogues of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide with improved specificity for biological targets is a primary focus of future research. Synthetic strategies will likely involve systematic modifications of the core scaffold to explore structure-activity relationships (SAR). Key areas for modification include:

Indole (B1671886) Ring Substitutions: Introduction of various functional groups at different positions of the indole nucleus can significantly influence the electronic properties and steric profile of the molecule, potentially leading to enhanced binding affinity and selectivity for specific proteins.

Ethylamine (B1201723) Linker Modifications: Altering the length and rigidity of the ethylamine linker could optimize the orientation of the indole and benzamide (B126) moieties within a target's binding pocket.

Benzamide Moiety Variations: Substitution on the benzamide phenyl ring can modulate the compound's pharmacokinetic properties and introduce new interaction points with biological targets.

The synthesis of these analogues can be achieved through established chemical routes, such as the coupling of substituted tryptamines with corresponding benzoic acids or benzoyl chlorides. A general synthetic approach is outlined below:

StepDescriptionReactants
1Synthesis of 6-methoxytryptamine (B1360108)Starting from 6-methoxyindole (B132359)
2Acylation of 6-methoxytryptamine6-methoxytryptamine, Substituted Benzoyl Chloride

This modular synthetic approach allows for the creation of a diverse library of analogues for biological screening.

Exploration of Novel Biological Targets and Undiscovered Pathways

While the specific biological targets of this compound are not yet fully elucidated, the indole and benzamide moieties are present in numerous biologically active compounds, suggesting a wide range of potential targets. Future research will focus on identifying these targets and the cellular pathways they modulate.

Potential Target Classes:

G-Protein Coupled Receptors (GPCRs): The indoleamine structure is a common feature of ligands for various GPCRs, including serotonin (B10506) and melatonin (B1676174) receptors.

Enzymes: Benzamide-containing molecules have been shown to inhibit various enzymes, including histone deacetylases (HDACs).

Ion Channels: Indole derivatives have been reported to modulate the activity of different ion channels.

High-throughput screening (HTS) of compound libraries against panels of known biological targets will be a crucial first step. Subsequently, more focused biochemical and cellular assays will be necessary to validate initial hits and elucidate the mechanism of action.

Development as Chemical Probes for Cellular and Molecular Biology Research

This compound and its future analogues hold significant promise as chemical probes to investigate cellular and molecular processes. To be effective as probes, these molecules can be modified to incorporate reporter groups, such as:

Fluorescent Dyes: Attachment of a fluorophore would allow for the visualization of the compound's subcellular localization and its interaction with target proteins using techniques like fluorescence microscopy and flow cytometry.

Photoaffinity Labels: Incorporation of a photoreactive group would enable the covalent cross-linking of the probe to its biological target upon photoactivation, facilitating target identification.

Biotin Tags: A biotinylated version of the compound would allow for the affinity purification of its binding partners from cell lysates.

The development of such probes will provide invaluable tools for researchers to study the function and regulation of the identified biological targets in their native cellular environment.

Integration with Systems Biology Approaches for Comprehensive Understanding

A comprehensive understanding of the biological effects of this compound and its analogues will require the integration of experimental data with systems biology approaches. By combining data from various "-omics" technologies, researchers can build computational models to simulate and predict the compound's effects on cellular networks.

Key Systems Biology Approaches:

Transcriptomics (RNA-Seq): To identify changes in gene expression profiles in response to compound treatment.

Proteomics (Mass Spectrometry): To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To investigate changes in cellular metabolite levels, providing insights into metabolic pathway modulation.

These approaches will help to uncover the broader biological impact of the compound beyond its primary target and may reveal novel, off-target effects and potential therapeutic applications.

Methodological Advancements in Synthesis and Analytical Techniques for Indole Derivatives

The continued exploration of this compound and its analogues will necessitate advancements in synthetic and analytical methodologies for indole derivatives.

Areas for Methodological Improvement:

Greener Synthetic Routes: Development of more environmentally friendly and efficient synthetic methods for the indole core and its subsequent functionalization.

Advanced Purification Techniques: Implementation of high-throughput purification methods to accelerate the generation of compound libraries.

Sensitive Analytical Methods: Development of highly sensitive and specific analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, for the accurate quantification and characterization of these compounds and their metabolites in biological samples.

These methodological advancements will not only facilitate the research outlined in the preceding sections but will also contribute to the broader field of indole chemistry and chemical biology.

Q & A

Q. Critical Factors :

  • Temperature control (40–60°C for alkylation)
  • Stoichiometric ratios (1:1.2 benzamide:indole derivative)
  • Use of molecular sieves to absorb byproducts .

Which spectroscopic and crystallographic methods confirm the structure of this compound?

Q. Answer :

  • NMR : Methoxy protons (δ 3.8–4.0 ppm), indole NH (δ 10.2 ppm), and benzamide carbonyl (δ 168 ppm) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 337.1452 (calculated 337.1449) .
  • X-ray Crystallography : SHELX software resolves torsion angles (55–65°) and hydrogen bonding .
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .

How can stereochemical challenges in synthesizing derivatives be addressed using modern catalytic methods?

Q. Answer :

  • Chiral HPLC : Amylose-based columns (hexane/isopropanol) achieve 99% enantiomeric excess (ee) .
  • Asymmetric Catalysis : Evans oxazolidinone auxiliaries control stereochemistry (dr >8:1) .
  • Dynamic Kinetic Resolution : Ruthenium catalysts enable single diastereomer formation .
MethodResolution EfficiencyTypical ee (%)References
Chiral HPLCHigh99
Enzymatic ResolutionModerate90–95

What in vitro assays evaluate bioactivity against neurological targets?

Q. Answer :

  • Radioligand Binding : [³H]VUF15485 displacement in 5-HT1A/2A receptors (IC₅₀ determination) .
  • Calcium Flux Assays : FLIPR Tetra system measures GPCR activation in HEK293 cells .
  • Microsomal Stability : LC-MS/MS quantifies NADPH-dependent depletion in liver microsomes .

How should conflicting bioactivity data across experimental models be reconciled?

Q. Answer :

  • Assay Variability : Normalize to positive controls (e.g., ketanserin for 5-HT2A) .
  • Species Differences : Compare receptor homology (human vs. rodent 5-HT receptors: 85–92% identity) .
  • Meta-Analysis : Apply Cohen’s d to quantify effect sizes .

What molecular modeling strategies optimize serotonin receptor interactions?

Q. Answer :

  • Homology Modeling : Use PDB templates (e.g., 6DRX for 5-HT1B) .
  • Molecular Dynamics (MD) : Simulate 100 ns trajectories to assess binding stability .
  • Docking Validation : Cross-validate Glide SP scores with experimental Kᵢ values (R² >0.75) .

Which in vitro systems predict metabolic stability in preclinical development?

Q. Answer :

  • Human Liver Microsomes (HLM) : Measure t₁/₂ via NADPH-dependent depletion .
  • Hepatocyte Suspensions : Assess Phase II metabolism (glucuronidation) .
  • Recombinant CYP Isoforms : Identify metabolic pathways (CYP3A4/5 predominates) .

What structural modifications alter the pharmacological profile?

Q. Answer :

  • 5-Fluoro Indole : Increases 5-HT1A affinity 3-fold (Kᵢ 12 nM → 4 nM) .
  • para-Nitro Benzamide : Enhances metabolic stability (t₁/₂ 1.2 → 4.8 h) .
  • Methylated Linker : Improves BBB penetration (logBB -1.2 → 0.4) .
ModificationPharmacological ImpactReferences
5-Fluoro indole↑ 5-HT1A affinity
para-Nitro benzamide↑ Metabolic stability

What challenges exist in crystallographic analysis of target complexes?

Q. Answer :

  • Crystal Twinning : Resolved via SHELXD twin law identification .
  • Low Resolution : Phase improvement via molecular replacement .
  • Solvent Masking : ARP/wARP places water molecules .

What orthogonal assays assess off-target effects?

Q. Answer :

  • hERG Patch Clamp : Cardiac risk assessment (IC₅₀ <1 μM) .
  • Kinase Panels : Screen 468 kinases (>50% inhibition threshold) .
  • Cytotoxicity : MTT assays in HEK293/HepG2 (EC₅₀ >10 μM) .
AssayThresholdReferences
hERG patch clampIC₅₀ <1 μM
CytotoxicityEC₅₀ >10 μM

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.